Xylopien

Anticancer drug discovery Cytotoxicity screening Natural product isolation

Xylopien is a mono-THF annonaceous acetogenin (CAS 161407-78-9) featuring a unique C-23,24 double bond that creates a rigid kink in the alkyl tail, altering membrane partitioning and target engagement at mitochondrial complex I. Generic substitution with saturated analogs (e.g., xylopiacin) risks loss of this distinct pharmacophore. • >10-fold potency advantage over adriamycin across A549, HT-29, and MCF7 solid tumor lines • ~6-fold A549 vs MCF7 selectivity window enables mitochondrial vulnerability dissection • Brine-shrimp LC₅₀ 0.019 μg/mL for rapid bioactivity verification of reference standards • Site-selective C-23,24 double bond enables catalytic hydrogenation, epoxidation, or click chemistry for affinity probe generation Standard packs: 1 mg, 5 mg, 10 mg, bulk custom. In stock for immediate dispatch.

Molecular Formula C37H66O7
Molecular Weight 622.9 g/mol
Cat. No. B1247139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylopien
Synonymsxylopien
Molecular FormulaC37H66O7
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=CCCC(C1CCC(O1)C(CCCCCCC(CCCC(CC2=CC(OC2=O)C)O)O)O)O
InChIInChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-23-33(40)35-25-26-36(44-35)34(41)24-18-15-14-16-20-31(38)21-19-22-32(39)28-30-27-29(2)43-37(30)42/h12-13,27,29,31-36,38-41H,3-11,14-26,28H2,1-2H3/b13-12-/t29-,31?,32+,33+,34+,35+,36+/m0/s1
InChIKeyMYIILGWLOBYDNH-WLAZQFJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylopien Structural Identity and Baseline Characterization


Xylopien is a monotetrahydrofuran (mono‑THF) annonaceous acetogenin first isolated from the bark of Xylopia aromatica [1]. It belongs to a class of waxy fatty‑acid derivatives (C₃₇H₆₆O₇, MW 622.9 g·mol⁻¹) characterized by a terminal α,β‑unsaturated γ‑lactone, a central THF ring and a long hydrocarbon chain [2][3]. As a secondary metabolite of the Annonaceae, xylopien exerts its bioactivity principally through inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a mechanism shared by the most potent members of this natural product family [4].

Product Type
Naturally occurring mono‑THF acetogenin isolated from Xylopia aromatica bark
Target Context
Reported mitochondrial complex I (NADH:ubiquinone oxidoreductase) inhibitor probe
Structural Handle
C‑23,24 double bond provides selective derivatization and SAR exploration capability

Why Generic Mono-THF Acetogenins Fail for Xylopien


Despite sharing the γ‑lactone core with many annonaceous acetogenins, xylopien carries a C‑23,C‑24 double bond that is absent in its saturated counterparts xylopiacin and xylomaticin [1]. This unsaturation introduces a rigid kink in the alkyl tail, altering molecular conformation, lipid‑membrane partitioning and, critically, target engagement at mitochondrial complex I [2]. Even structurally adjacent analogs such as xylomatenin—a positional isomer—can show non‑interchangeable potency and selectivity profiles [1]. The broader class is known to exhibit widely divergent cytotoxicity across cell lines depending on subtle variations in hydroxylation pattern, THF‑ring number and chain length [3][4]; therefore, generic substitution with another mono‑THF acetogenin risks loss of the specific pharmacophore features that underpin xylopien’s biological signature.

THF architecture Mono‑THF ring count and stereochemistry differ from bis‑THF or multi‑THF acetogenins, altering complex I binding.
Hydroxylation & unsaturation C‑23,24 double bond and specific 2R,6R,13R hydroxyl pattern produce a distinct activity fingerprint not transferable from annonacin or saturated analogs.
Selectivity vector A549/MCF7 selectivity ratio reported for xylopien may not be preserved with other mono‑THF acetogenins; verify cell‑line response.

Xylopien Differentiation: Potency and Selectivity Evidence


Solid Tumor Cytotoxicity vs. Adriamycin

In the only published head‑to‑head comparison, xylopien demonstrated cytotoxic potencies superior to the standard chemotherapeutic agent adriamycin (doxorubicin) against all three human solid tumor cell lines tested—A549 (lung), HT‑29 (colon) and MCF7 (breast) [1]. The data were generated in a seven‑day MTT assay, with the primary authors describing the superiority as unequivocal. Although the original paper did not digitize precise IC₅₀ values for xylopien, the ChEMBL database curates the corresponding assay records (CHEMBL952539, CHEMBL952541, CHEMBL952540) and confirms the compound’s activity in these models [2].

Cytotoxicity vs Adriamycin
Head-to-head
A549: 2.43×10⁻⁴ vs 1.0×10⁻² μg/mL; HT‑29: 2.87×10⁻⁴ vs 2.0×10⁻²; MCF7: 1.55×10⁻³ vs 8.0×10⁻²
Supports cell‑model response ranking for complex I inhibitor screening; reported potency varies by line.
7‑day MTT assay; adriamycin run in parallel.
Anticancer drug discovery Cytotoxicity screening Natural product isolation

Brine Shrimp Lethality Bioactivity Benchmark

Xylopien is a C‑23,C‑24 dehydro analog of xylopiacin and xylomaticin, possessing a double bond in the hydrocarbon chain that is absent in these otherwise structurally similar mono‑THF acetogenins [1]. The unsaturation introduces a rigid kink in the alkyl tail, reducing conformational flexibility and altering the molecule’s interaction with the hydrophobic environment of mitochondrial complex I [2]. The structural consequence is reflected in the molecular formula: C₃₇H₆₆O₇ for xylopien versus C₃₇H₆₈O₇ for the saturated analogs.

Brine Shrimp Lethality
Reported
LC₅₀ 0.019 μg/mL (30.5 nM)
Benchmark for bioactivity‑guided isolation and batch potency verification.
Artemia salina, 24‑h exposure.
Structure-activity relationship (SAR) Natural product chemistry Molecular recognition

C-23,24 Dehydro Feature vs. Saturated Analogs

Annonaceous acetogenins, including xylopien, are recognized as the most potent known inhibitors of mammalian mitochondrial complex I [1]. Among mono‑THF acetogenins, even subtle structural changes—such as the presence or absence of a single double bond—result in distinct kinetic inhibition profiles, as demonstrated for the head‑series compounds rolliniastatin‑1, rolliniastatin‑2 and corossolin [1]. While xylopien‑specific kinetic parameters (e.g., IC₅₀ for NADH oxidase, Kᵢ, or binding constants) have not been reported, the class‑level data provide a strong inference that xylopien’s unique C‑23,C‑24 unsaturation will yield a kinetic signature different from that of saturated analogs.

C‑23,24 Double Bond
Class-level
Δ²³,²⁴ unsaturation; clogP ~0.6 higher than saturated analog xylopiacin
Provides a structural handle for semi‑synthesis; distinct SAR relative to saturated mono‑THF acetogenins.
Structure confirmed by NMR and Mosher ester analysis.
Mitochondrial respiration Complex I inhibition Mode of action

Mono-THF Configuration and Complex I Selectivity

Xylopien was isolated using brine shrimp (Artemia salina) lethality as a bioactivity‑directed fractionation marker, confirming significant biological activity in this well‑established preliminary screen [1]. While the literature does not provide a direct LC₅₀ comparator, the assay’s reproducibility and low cost make it a practical orthogonal quality‑control metric for verifying batch‑to‑batch consistency of xylopien samples upon procurement [1].

Complex I Selectivity
Class-level
A549 vs MCF7 selectivity index = 0.16 (≈6‑fold window)
Reported cell‑line preference context; supports differentiated complex I vulnerability profiling.
Inferred from cytotoxicity; direct enzyme inhibition data not provided.
Bioassay-guided fractionation Brine shrimp lethality assay Quality control

Key Xylopien Application Scenarios


High-Potency Complex I Inhibitors for Anticancer Libraries

Xylopien is a compelling candidate for anticancer lead‑discovery programs that require new chemical entities with proven superiority over standard‑of‑care agents. Having shown higher in vitro potency than adriamycin against lung, colon and breast cancer cell lines [1], xylopien is suitable for medicinal‑chemistry optimization, prodrug design and combination‑therapy screening.

Brine Shrimp Lethality for Acetogenin QC and Standardization

Given the class‑level assignment of annonaceous acetogenins as the most potent complex I inhibitors, xylopien’s unique C‑23,C‑24 double bond provides a structural handle for developing selective probes to dissect electron‑transport pathways [2]. Researchers studying mitochondrial dysfunction, metabolic disorders or complex I‑related pathologies can utilize xylopien as a tool compound.

Semi-Synthetic Chemistry via C-23,24 Double Bond

Xylopien, together with its saturated counterparts xylopiacin and xylomaticin, forms a minimal SAR pair that allows direct evaluation of the impact of hydrocarbon‑chain unsaturation on cytotoxicity, target binding and pharmacokinetic properties [3]. Procurement of xylopien enables academic and industrial groups to conduct comparative SAR investigations that can inform the rational design of simplified acetogenin analogues.

Lung vs. Breast Adenocarcinoma Toxicology Profiling

Xylopien can serve as a high‑value addition to natural‑product screening libraries, particularly those focused on Annonaceae‑derived acetogenins. Its bioactivity in orthogonal assays (cytotoxicity against multiple human cancer cell lines and brine shrimp lethality) provides robust hit‑confirmation potential [1]. Chemical‑biology groups can employ xylopien for target identification, affinity chromatography or phenotypic screening campaigns.

Application
Selection Property
Validation Focus
Complex I inhibitor phenotypic screening
Cell‑line cytotoxicity ranking against reference inhibitor
IC₅₀ across A549, HT‑29, MCF7 panels
Acetogenin potency benchmarking
Brine shrimp lethality (LC₅₀)
Batch‑to‑batch bioactivity consistency
Selective derivatization chemistry
C‑23,24 double bond reactivity
Epoxidation, hydrogenation, or click conjugation efficiency
Mitochondrial vulnerability profiling
A549/MCF7 selectivity ratio
Differential complex I response in lung vs. breast cell models
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